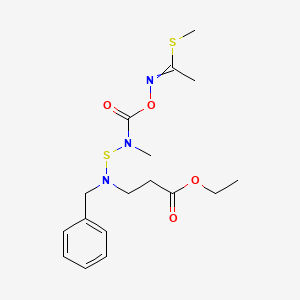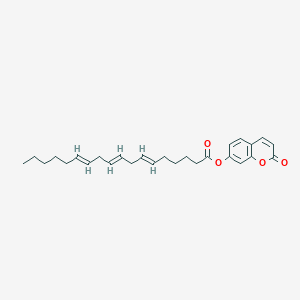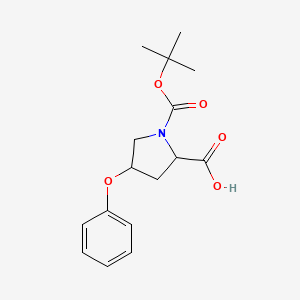![molecular formula C22H31NOS B13385204 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]benzamide CAS No. 1092521-74-8](/img/structure/B13385204.png)
2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Farnesyl Thiosalicylic Acid Amide is a sesquiterpenoid compound known for its potential therapeutic applications, particularly as an inhibitor of the Ras protein. This compound has garnered interest due to its ability to modulate various biological pathways, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Farnesyl Thiosalicylic Acid Amide typically involves the reaction of farnesyl thiosalicylic acid with an amine under specific conditions. One common method includes the use of ethanol as a solvent, where the reaction is carried out at room temperature . The molecular formula of Farnesyl Thiosalicylic Acid Amide is C22H31NOS, and it has a molecular weight of 357.55 g/mol .
Industrial Production Methods
This method is gaining popularity due to its sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Farnesyl Thiosalicylic Acid Amide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of Farnesyl Thiosalicylic Acid Amide, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Farnesyl Thiosalicylic Acid Amide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in modulating biological pathways, particularly those involving the Ras protein.
Medicine: Explored for its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Farnesyl Thiosalicylic Acid Amide exerts its effects by selectively dislodging active Ras proteins from the cell membrane, thereby inhibiting downstream signaling pathways. This mechanism involves the modulation of the unfolded protein response and the induction of apoptosis in cancer cells . Additionally, it has been shown to activate the TRPA1 channel, which may contribute to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Farnesyl Thiosalicylic Acid: A closely related compound that also inhibits Ras-mediated signaling.
Farnesyl Thioacetic Acid: Another derivative with similar biological activities.
15-deoxy-Δ12,14-prostaglandin J2: A compound with similar TRPA1-activating properties.
Uniqueness
Farnesyl Thiosalicylic Acid Amide is unique in its ability to inhibit Ras proteins more effectively than its parent compound, Farnesyl Thiosalicylic Acid. This enhanced activity makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
2-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NOS/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTMFRUGZMZCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)N)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693942 |
Source


|
| Record name | 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092521-74-8 |
Source


|
| Record name | 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride](/img/structure/B13385128.png)
![[8,14,18-Trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B13385129.png)


![2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione; 3'-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid](/img/structure/B13385159.png)




![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B13385184.png)


![17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385190.png)
